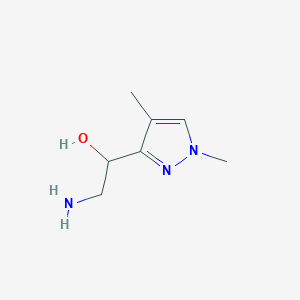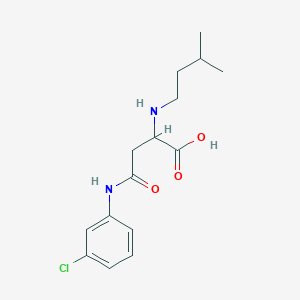
3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one” is a derivative of a class of compounds that have been studied for their potential anti-tubercular activity . It’s worth noting that the exact compound may not have been explicitly mentioned in the literature, and the information available pertains to similar compounds.
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : The creation of novel heterocyclic systems, such as pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazine derivatives, involves cyclocondensation reactions where compounds with morpholine and piperazine moieties play crucial roles. These synthesized compounds are characterized and confirmed by spectroscopic and microanalytical data, showcasing their potential in creating diverse chemical structures for further research applications (Karimian & Karimi, 2020).
Antimicrobial Activities : Compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, including morpholine or methyl piperazine, have shown good or moderate antimicrobial activities against test microorganisms. This highlights their significance in developing new antimicrobial agents (Bektaş et al., 2007).
Biological Applications
- Antifungal and Antinociceptive Activities : Derivatives containing piperazine and morpholine have been synthesized and evaluated for their antifungal and antinociceptive properties. Some of these compounds exhibited significant efficacy, suggesting their potential in developing treatments for fungal infections and pain management (Na, 2010); (Gokçe et al., 2001).
Photophysical and Photochemical Studies
- Luminescent Properties and Photo-induced Electron Transfer : Studies on naphthalimide model compounds with piperazine substituents have revealed insights into their luminescent properties and the mechanism of photo-induced electron transfer (PET). These findings are crucial for the development of pH probes and other photochemical applications (Gan et al., 2003).
Therapeutic and Pharmaceutical Research
- Inhibitors of Phosphatidylinositol 3-Kinase : Compounds with morpholine moieties have been identified as potent and selective inhibitors of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), indicating their potential in cancer therapy. The absorption, disposition, and efficacy of such inhibitors have been characterized in preclinical models, supporting their clinical development (Salphati et al., 2012).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyridazin-3(2h)-one nucleus, which is present in the structure of this compound, have been associated with diverse pharmacological activities .
Mode of Action
It’s known that the pyridazin-3(2h)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Biochemical Pathways
Pyridazin-3(2h)-one derivatives have been associated with a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyridazin-3(2h)-one nucleus have been associated with diverse biological activities, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
properties
IUPAC Name |
3-methyl-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-14(2)13-17(23)22-7-5-20(6-8-22)15-3-4-16(19-18-15)21-9-11-24-12-10-21/h3-4,14H,5-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSGXPOLOUWRGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





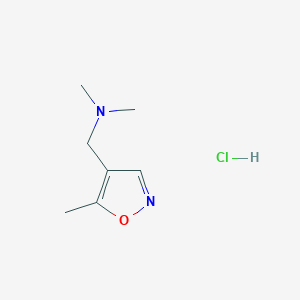
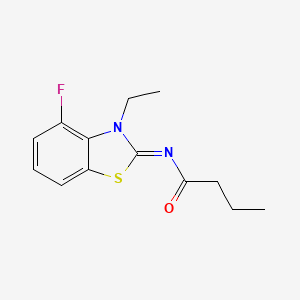
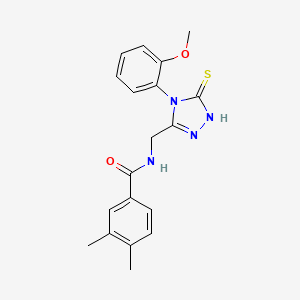
![5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2362473.png)

![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2362477.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2362478.png)
